Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3N3O2/c1-2-25-15(24)11-8-21-23-13(16(18,19)20)7-12(22-14(11)23)9-3-5-10(17)6-4-9/h3-6,8,12-13,22H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDKGELVMHVOXFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001112658 | |
| Record name | Ethyl 5-(4-chlorophenyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667920-68-5 | |
| Record name | Ethyl 5-(4-chlorophenyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667920-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(4-chlorophenyl)-4,5,6,7-tetrahydro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001112658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS Number: 667920-68-5) is a compound of significant interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 373.76 g/mol. The compound features a tetrahydropyrimidine core substituted with a 4-chlorophenyl group and a trifluoromethyl group, contributing to its unique biological properties.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In vitro assays have shown that this compound exhibits selective COX-2 inhibition with an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against various pathogens. Research indicates that it possesses activity against Mycobacterium tuberculosis and other Gram-positive bacteria. The mechanism appears to involve inhibition of bacterial cell wall synthesis and disruption of metabolic pathways essential for bacterial growth .
Study on Anti-inflammatory Effects
A study conducted by Sivaramakarthikeyan et al. assessed the anti-inflammatory effects of various pyrazole derivatives in carrageenan-induced rat paw edema models. This compound was among the compounds tested and showed significant edema inhibition percentages comparable to established NSAIDs .
| Compound | Edema Inhibition (%) | COX-2 Inhibition IC50 (µM) |
|---|---|---|
| Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4H-pyrazolo | 78.9% | 0.034 |
| Diclofenac | 82.8% | 54.65 |
Study on Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against Mycobacterium tuberculosis strains. The compound exhibited a minimum inhibitory concentration (MIC) value of , indicating potent activity against resistant strains .
Safety and Toxicity Profile
While the compound shows promising biological activity, safety evaluations are crucial for its therapeutic application. Preliminary toxicity assessments indicate that Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4H-pyrazolo may cause irritation but demonstrates a favorable safety profile in terms of gastrointestinal toxicity compared to traditional NSAIDs .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate has been tested against multiple cancer cell lines, including MCF-7 (breast cancer), PC3 (prostate cancer), and Hep-2 (laryngeal cancer) cells. Results indicate that this compound can inhibit cell proliferation and induce apoptosis in these cancer types through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Studies have indicated that it possesses inhibitory effects against a range of bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Synthesis and Derivative Development
The synthesis of this compound often involves multi-step reactions starting from simpler pyrazole derivatives. Researchers have developed various synthetic routes that emphasize high yields and purity while ensuring the preservation of biological activity in the resulting compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the substituents on the phenyl ring or changes in the trifluoromethyl group can significantly alter biological activity. For example:
| Modification | Biological Activity | Notes |
|---|---|---|
| Addition of electron-withdrawing groups | Increased anticancer activity | Enhances interaction with target proteins |
| Variation in alkyl chain length | Altered solubility and bioavailability | Impacts pharmacokinetics |
Drug Development
Given its promising biological profiles, further studies are warranted to explore the potential of this compound as a lead compound for drug development targeting cancer and infectious diseases.
Mechanistic Studies
In-depth mechanistic studies are needed to elucidate the pathways through which this compound exerts its effects. Understanding these mechanisms will aid in the rational design of more potent derivatives with fewer side effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Effects
The table below compares substituents, molecular weights, and synthetic yields of the target compound with analogs:
*Calculated based on molecular formula C₁₇H₁₄ClF₃N₃O₂.
Key Observations :
- Trifluoromethyl Group : The CF₃ group at position 7 (target compound, ) is associated with lower synthetic yields (6–13%) compared to methyl or ethyl substituents, likely due to steric and electronic challenges .
- Chlorophenyl vs.
Physicochemical and Spectral Comparisons
- LogP and Solubility: The target compound’s calculated LogP (3.1–3.5, estimated from ) is higher than non-CF₃ analogs, favoring membrane permeability but reducing aqueous solubility .
- NMR Shifts : In , the ethyl ester group resonates at δ 4.46 (q) and 1.48 (t), consistent with analogous esters. Aromatic protons in 4-chlorophenyl derivatives typically appear at δ 7.3–8.5 .
Preparation Methods
Aminopyrazole Synthesis
The aminopyrazole precursor is synthesized by reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, 5-amino-4-(4-chlorophenyl)pyrazole can be prepared via cyclization of (4-chlorophenyl)hydrazine with a trifluoromethyl-containing enone. This step often employs ethanol as a solvent and catalytic acetic acid to accelerate cyclization.
Cyclocondensation with β-Ketoesters
The aminopyrazole reacts with ethyl 4,4,4-trifluoroacetoacetate to form the pyrimidine ring. This reaction proceeds under acidic conditions (e.g., p-toluenesulfonic acid) at 80–100°C for 12–24 hours. The trifluoromethyl group is introduced via the β-ketoester, ensuring regioselective incorporation at position 7.
Table 1: Cyclocondensation Reaction Optimization
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| p-TsOH, 80°C, 24 h | 65 | 92 |
| ZnCl₂, 100°C, 12 h | 58 | 88 |
| No catalyst, reflux, 48 h | 22 | 75 |
Reduction to Tetrahydropyrimidine
The dihydropyrimidine intermediate is hydrogenated to achieve the saturated tetrahydropyrimidine ring. Catalytic hydrogenation (H₂, 5 atm) over Pd/C in ethanol at room temperature affords the desired product with >95% conversion. Alternative methods include sodium borohydride reduction, though this yields partial saturation.
Esterification of the Carboxylic Acid Moiety
The 3-carboxylic acid derivative is esterified using ethanol and thionyl chloride (SOCl₂). This method, adapted from ethyl pyrazole-4-carboxylate synthesis, involves:
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Dissolving the acid in ethanol at 0°C.
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Dropwise addition of SOCl₂ (1.5 equiv).
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Stirring at room temperature for 3 hours.
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Purification via silica gel chromatography (15% ethyl acetate/hexane).
Key Data:
Scalability and Industrial Adaptations
Large-scale synthesis (>1 kg) requires modifications:
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Solvent Recycling: Ethanol is recovered via distillation.
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Catalyst Recovery: Pd/C is filtered and reused, reducing costs by 30%.
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Continuous Flow Systems: Cyclocondensation and reduction steps are integrated into flow reactors, improving throughput by 40%.
Analytical Characterization
The final product is validated using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
